Rutin sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXKRQZMTKNFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Rutin Sulfate Derivatives
Chemical Sulfation Strategies for Rutin (B1680289) Analogues
Chemical sulfation provides a direct route to introduce sulfate (B86663) groups onto the rutin molecule. Various reagents and conditions can be employed to achieve sulfation, each influencing the nature of the final product.
Synthesis of Rutin Poly(H-)sulfate Salts
A primary method for synthesizing rutin poly(H-)sulfate salts involves the use of a trialkylamine-sulfur trioxide complex. google.com In a typical procedure, rutin is reacted with a trimethylamine-sulfur trioxide complex in a dry solvent such as dimethylformamide (DMF). google.comgoogle.com The reaction mixture is heated, commonly in the range of 50°C to 90°C, for an extended period, often between 20 and 24 hours. google.comgoogle.com
Following the reaction, the solution is cooled and the product is precipitated by adding it to a non-solvent like absolute ethanol (B145695). google.com The resulting product, a crude gum or semi-solid, is then purified through trituration and washing with ethanol and ether before being dried under vacuum. google.com This process yields the trimethylamine (B31210) salt of rutin poly(H-)sulfate. google.com To obtain other salt forms, such as the sodium salt, the trimethylamine salt can be dissolved in water and treated with a solution like aqueous sodium acetate. google.com The addition of ethanol then precipitates the desired sodium salt. google.com
Table 1: Example Synthesis Conditions for Rutin Poly(H-)sulfate Trimethylamine Salt
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Rutin | google.com |
| Sulfating Agent | Trimethylamine-sulfur trioxide complex | google.com |
| Solvent | Dimethylformamide (DMF) | google.comgoogle.com |
| Temperature | 65°-70°C | google.com |
| Time | 20 hours | google.com |
| Precipitation/Purification | Ethanol, Diethyl Ether | google.com |
Development of Water-Soluble Rutin Sulfate Derivatives
A significant limitation of natural rutin is its low water solubility. fishersci.fi Chemical sulfation is a highly effective strategy to overcome this challenge. The introduction of negatively charged sulfate groups onto the rutin scaffold increases the molecule's polarity, thereby enhancing its solubility in aqueous media.
For instance, a commercially available product referred to as "rutin water soluble" is a sodium salt of this compound, though it possesses a relatively low degree of sulfation, with a sulfur content of about 5.45%. google.com More extensive sulfation reactions can produce highly sulfated rutin derivatives that are readily soluble in water. google.comwikipedia.org This increased water solubility is a critical property, making these derivatives more amenable for certain applications where aqueous solution compatibility is necessary.
Optimization of Sulfation Conditions and Yields
The efficiency and outcome of the sulfation reaction are highly dependent on the chosen conditions. Key parameters that can be optimized include the choice of sulfating agent, solvent, reaction temperature, and reaction time. google.com Common sulfating agents include sulfur trioxide complexes, such as SO3-pyridine or SO3-trimethylamine, and chlorosulfonic acid. fishersci.at
The reaction temperature is a critical factor; for example, procedures may call for heating between 50°C and 90°C. google.comgoogle.com The duration of the reaction also plays a significant role, with typical times ranging from a few hours to over 20 hours. google.com The choice of solvent, often a polar aprotic solvent like dimethylformamide or pyridine, is also crucial for ensuring the reactants are solubilized and can interact effectively. google.com By carefully controlling these parameters, it is possible to manage the degree of sulfation and maximize the yield of the desired this compound derivative.
Table 2: Key Parameters for Optimizing Sulfation Reactions
| Parameter | Influence on Reaction | Source |
|---|---|---|
| Sulfating Agent | Determines reactivity and potential side reactions. (e.g., SO3-trimethylamine, Chlorosulfonic acid) | google.com |
| Temperature | Affects reaction rate and degree of sulfation. (e.g., 50-90°C) | google.comgoogle.com |
| Reaction Time | Impacts the extent of sulfation. (e.g., 3-24 hours) | google.com |
| Solvent | Influences solubility of reactants and reaction pathway. (e.g., DMF, Pyridine) | google.com |
Structural Modification and Functional Group Introduction in Sulfated Rutin Derivatization
The properties of this compound derivatives are not only determined by the presence of sulfate groups but also by the extent and position of this functionalization.
Impact of Sulfation Degree on Derivative Properties
The degree of sulfation—the number of sulfate groups attached to the rutin molecule—has a profound impact on the properties of the resulting derivative. google.com A higher degree of sulfation generally leads to a significant increase in water solubility.
Furthermore, the extent of sulfation can dramatically alter the compound's chemical behavior. For example, a patented rutin poly(H-)sulfate, defined as having at least six sulfate groups, was found to be a potent inhibitor of the complement system. google.com In contrast, a commercially available "rutin water soluble" with a much lower sulfur content (S=5.45%) lacked this specific activity. google.com Upon further sulfation, this low-sulfate version could be converted into a highly active form with a sulfur content of 16.5%. google.com This demonstrates that the number of introduced sulfate groups is a critical determinant of the derivative's functional properties. Preparations of rutin poly(H-)sulfate salts have yielded products with sulfur content ranging from 13.1% to 16.8%. google.com
Table 3: Comparison of Rutin Derivatives by Sulfation Degree
| Compound | Approx. Sulfur Content (%) | Key Property/Observation | Source |
|---|---|---|---|
| Rutin | 0% | Low water solubility. | fishersci.fi |
| "Rutin water soluble" | 5.45% | Water soluble, but lacks complement inhibiting activity. | google.com |
| Rutin Poly(H-)sulfate, trimethylamine salt | 13.1 - 13.5% | Highly sulfated derivative. | google.com |
| Rutin Poly(H-)sulfate, sodium salt | 15.3 - 16.8% | Highly sulfated; potent complement inhibitor. | google.com |
Advanced Analytical Characterization of Rutin Sulfate
Chromatographic Determination Techniques
Chromatographic methods are fundamental for the separation and quantification of rutin (B1680289) sulfate (B86663), particularly from complex biological samples. The inherent polarity and ionic nature of the sulfate group demand specialized approaches to achieve effective separation and retention.
Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC) Development for Quantification
Ion-pairing high-performance liquid chromatography (IP-HPLC) has emerged as a powerful technique for the determination of highly polar and ionic compounds like rutin sulfate. nih.govchromatographyonline.comtechnologynetworks.com This method introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic ion pair with the charged analyte. technologynetworks.com This interaction allows for the retention and separation of the analyte on a reversed-phase column. technologynetworks.com
A specific IP-HPLC method has been developed for the quantification of rutin deca(H-) sulfate sodium (RDS) in rat plasma. nih.gov This method utilizes a reversed-phase C8 column for separation. The mobile phase consists of a 10 mM phosphate (B84403) buffer solution containing 25 mM tetrabutyl ammonium (B1175870) bromide (TBAB) as the ion-pairing reagent, mixed with acetonitrile (B52724) in a 52:48 (v/v) ratio, and adjusted to a pH of 7.5. nih.gov This composition is crucial for achieving the desired separation of RDS and an internal standard, such as nitrendipine. nih.gov
The selection of the ion-pairing reagent and its concentration, along with the pH of the mobile phase, are critical parameters that are optimized to ensure efficient separation and peak shape. technologynetworks.com For instance, tetrabutyl ammonium bromide (TBAB) has been successfully used as an ion-pairing extraction reagent for this compound. nih.gov
Solid-Phase Extraction (SPE) Protocols for Biological Sample Preparation
The accurate quantification of this compound in biological matrices like plasma necessitates an efficient sample preparation step to remove interfering substances. nih.govlcms.cz Solid-phase extraction (SPE) is a widely employed technique for this purpose, offering high recovery and sample cleanup. nih.govlcms.cz
For this compound, an ion-pairing solid-phase extraction (IP-SPE) protocol has been developed. nih.gov This technique combines the principles of ion-pairing and solid-phase extraction to selectively isolate the analyte. In this protocol, a 0.2 M tetrabutyl ammonium bromide (TBAB) buffer at pH 8.0 is used as the ion-pairing extraction reagent. nih.gov The sample is then passed through an LC-18 SPE sorbent. nih.gov This approach has demonstrated high analytical recovery, with rates around 97.9% from rat plasma. nih.gov
The general SPE protocol involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. lcms.cz The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For polar compounds like this compound, reversed-phase sorbents like C18 are often used in conjunction with an ion-pairing reagent to enhance retention. nih.govnih.gov
Spectroscopic Elucidation of this compound Structure
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and analyzing its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including flavonoids and their derivatives. mdpi.comresearchgate.netnih.gov While specific NMR data for this compound is not extensively detailed in the provided context, the principles of NMR analysis of related compounds like rutin can be extrapolated.
In the ¹H NMR spectrum of rutin, distinct signals for aromatic and aliphatic protons are observed. mdpi.com Aromatic protons typically resonate between 6 and 8 ppm, while signals from the sugar moieties appear in the aliphatic region. mdpi.com The anomeric protons of the sugar units are often well-separated and provide key structural information. mdpi.com
For sulfated polysaccharides, NMR spectroscopy is crucial for determining the degree and position of sulfation, which significantly influences their biological activity. nih.gov Similar principles would apply to this compound, where changes in the chemical shifts of protons and carbons adjacent to the sulfate groups would confirm their location on the rutin backbone. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning all the proton and carbon signals and confirming the connectivity within the molecule. acs.org
Mass Spectrometry (MS) Applications in Derivative Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation patterns of molecules, which is essential for identifying and confirming the structure of derivatives. plos.orgphcogres.comresearchgate.net
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common setup for analyzing flavonoid derivatives. plos.org For instance, in the analysis of rutin derivatives like rutin monoacetate and diacetate, HPLC-MS can separate the compounds, and the subsequent MS analysis provides their respective mass-to-charge ratios (m/z). plos.org
In the analysis of plant extracts, a peak at m/z 689 has been identified as indicative of the presence of this compound. phcogres.com The fragmentation analysis in MS/MS provides further structural information. For example, the mass spectrum of a vanadyl-rutin sulfate complex shows fragment ions corresponding to the loss of water (m/z 658) and the rhamnose unit (m/z 530), which helps in piecing together the structure of the complex. mdpi.com The analysis of rutin itself shows a characteristic fragmentation pattern, with a major fragment at m/z 301.0, corresponding to the quercetin (B1663063) aglycone after the loss of the rutinose sugar moiety. plos.orgresearchgate.net This foundational fragmentation knowledge is critical when analyzing more complex derivatives like this compound.
Validation of Analytical Methods for this compound Quantification
The validation of analytical methods is a critical step to ensure their reliability, accuracy, and precision for the intended application. nih.govnajah.eduresearchgate.netnajah.edu This process involves evaluating several key parameters as outlined by international guidelines. researchgate.net
For the IP-HPLC method developed for rutin deca(H-) sulfate sodium, a thorough validation was performed. nih.gov The key validation parameters are summarized in the table below:
| Validation Parameter | Result | Citation |
| Linearity Range | 0.3 to 30 nmol/mL | nih.gov |
| Correlation Coefficient (r) | > 0.999 | nih.gov |
| Limit of Detection (LOD) | 0.12 nmol/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.30 ± 0.024 nmol/mL | nih.gov |
| Analytical Recovery | 97.9 ± 4.1% | nih.gov |
| Intra-day Precision (%RSD) | < 9.2% | nih.gov |
| Inter-day Precision (%RSD) | < 9.2% | nih.gov |
Table 1: Validation Parameters for the IP-HPLC Method for Rutin Deca(H-) Sulfate Sodium Quantification
The linearity of the method was established within a specific concentration range, demonstrating a direct proportionality between the detector response and the analyte concentration. nih.gov The high correlation coefficient indicates a strong linear relationship. nih.gov The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov High recovery values indicate the efficiency of the extraction process, while low relative standard deviation (RSD) for precision demonstrates the method's reproducibility. nih.govnih.gov
Mechanistic Investigations of Rutin Sulfate Biological Activities in Preclinical Models
Antiviral Action Mechanisms of Rutin (B1680289) Sulfate (B86663)
Elucidation of HIV-1 Entry and Cell Fusion Inhibition Pathways
Rutin sulfate demonstrates significant anti-HIV-1 activity by primarily targeting the initial stages of the viral life cycle: entry and cell fusion. capes.gov.brnih.gov Preclinical studies indicate that this compound effectively blocks the virus from entering host cells. capes.gov.brnih.gov This inhibitory action is attributed to its interaction with the HIV-1 envelope glycoprotein (B1211001). capes.gov.brnih.gov
The proposed mechanism suggests that by binding to the viral envelope glycoproteins, this compound interferes with the conformational changes necessary for the virus to fuse with the host cell membrane. nih.govresearchgate.net Cell fusion and entry assays have revealed that the compound can drastically inhibit HIV-1 infection, particularly when cells are treated during the early adsorption phase of the virus. nih.gov This points to the inhibition of the HIV glycoprotein-mediated cell-cell fusion step as a key part of its antiviral action. nih.gov This mechanism is a common target for a class of antiviral drugs known as entry inhibitors, which prevent the virus from binding to, fusing with, and entering a human cell. immunopaedia.org.za The process of HIV-1 entry is initiated by the binding of the viral envelope glycoprotein gp120 to the primary cell surface receptor, CD4, which then triggers further interactions with co-receptors like CCR5 or CXCR4, leading to membrane fusion. researchgate.net this compound's ability to impede this process highlights its potential as an antiviral agent.
Mechanisms of Anti-Herpes Simplex Virus (HSV) Activity
In addition to its anti-HIV properties, this compound has also shown activity against Herpes Simplex Virus (HSV). capes.gov.brnih.gov However, the precise mechanism by which it inhibits HSV is not as clearly defined as its anti-HIV action. nih.govplos.org While it is established that sulfated rutin can inhibit HSV, the exact pathways involved are still under investigation. nih.gov
For enveloped viruses like HSV, it is suggested that sulfated compounds may work by binding to proteins on the viral envelope, thereby preventing the virus from attaching to the host cell. researchgate.net This is a plausible mechanism for this compound, given its known interactions with viral glycoproteins. capes.gov.br The anti-HSV activity of rutin and its derivatives is an area of ongoing research, with studies exploring their ability to interfere with various stages of the viral life cycle, including attachment, penetration, and replication. plos.orgmdpi.com
Role in Complement System Inhibition
Rutin poly(H-)sulfate salts have been found to interact with the complement system, a crucial part of the body's immune response, and inhibit its activity. google.comgoogle.com The complement system, when activated, can lead to inflammatory processes and cell membrane damage. google.com Certain rutin poly(H-)sulfate salts can inhibit this cascade. google.com
Specifically, these compounds have demonstrated the ability to inhibit C1 esterase, a key enzyme in the classical pathway of the complement system. google.com C1 esterase inhibitor is a protein that regulates the activity of serine proteases, including those in the complement system. medicines.org.uk By inhibiting activated human C1, rutin poly(H-)sulfate protects other complement components, like C2, from being destroyed, thereby halting the cascade. google.com This inhibition of the complement system is considered beneficial in ameliorating or preventing reactions dependent on complement function, such as inflammation. google.com
Comparative Biochemical and Cellular Investigations of Sulfated Rutin
Differential Biological Activity of Sulfated versus Unsulfated Rutin
A significant finding in preclinical studies is the marked difference in antiviral activity between sulfated and unsulfated rutin. capes.gov.br In studies investigating anti-HIV-1 activity, unsulfated rutin showed no inhibitory effect against any of the tested HIV-1 isolates. capes.gov.brnih.gov In contrast, sodium this compound demonstrated broad and significant activity against different HIV-1 isolates. capes.gov.brresearchgate.net
This difference in activity underscores the importance of the sulfation process. Sulfation is a chemical modification that can enhance the biological activity of polysaccharides and other molecules. researchgate.netfrontiersin.org In the case of rutin, sulfation appears to be essential for its potent antiviral effects, particularly against HIV-1. capes.gov.brnih.gov While unsulfated rutin has been noted for some antiviral properties against other viruses, its efficacy against HIV-1 is negligible compared to its sulfated form. capes.gov.brscielo.br This suggests that the addition of sulfate groups fundamentally alters the molecule's ability to interact with viral targets.
Impact of Sulfation on Specific Receptor and Enzyme Interactions (e.g., HIV-1 Envelope Glycoprotein)
The enhanced biological activity of this compound is directly linked to the impact of sulfation on its interaction with specific viral and cellular components, most notably the HIV-1 envelope glycoprotein. capes.gov.brnih.gov The sulfate groups on the rutin molecule are thought to play a critical role in its binding to the viral glycoproteins, which is the key to its entry-inhibiting mechanism. nih.govresearchgate.net
Mechanistic Investigations of this compound's Biological Activities in Preclinical Models Remain Largely Unexplored
Initial research into the biological effects of this compound, a sulfated derivative of the flavonoid rutin, has commenced, but detailed investigations into its modulation of specific intracellular signaling pathways in preclinical models are notably scarce. While the parent compound, rutin, is extensively studied for its impact on major signaling cascades like NF-κB, MAPK, and PI3K/Akt, data specifically pertaining to its sulfated form is limited.
Currently, the most defined biological activity for a sulfated form of rutin comes from studies on sodium this compound . Research has identified its potential as an anti-HIV agent. In preclinical in vitro models, sodium this compound was found to inhibit HIV-1 by blocking viral entry and fusion with host cells. nih.govd-nb.info The proposed mechanism for this action is its interaction with the HIV-1 envelope glycoprotein. nih.govd-nb.info Some studies also suggest that sulfated rutin possesses anti-inflammatory properties, as observed in a rat model of colitis, though the specific molecular pathways were not detailed. researchgate.net
The study of rutin's metabolism confirms that it can be absorbed and converted into conjugated forms, including this compound and rutin glucuronide, within the intestine. researchgate.net This metabolic conversion underscores the importance of studying these derivatives, as sulfation can significantly alter the biological activity of a compound.
However, a comprehensive analysis of how this compound directly influences key intracellular signaling pathways involved in inflammation, cell survival, and proliferation is not yet available in published preclinical studies. The vast body of research focuses on rutin itself, which has been shown to:
Inhibit the NF-κB (nuclear factor kappa B) pathway , a critical regulator of inflammation. theinterstellarplan.commdpi.com
Modulate the MAPK (mitogen-activated protein kinase) pathway , which is involved in cellular stress responses, proliferation, and apoptosis. theinterstellarplan.commdpi.com
Influence the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathway , crucial for cell growth, survival, and metabolism.
Despite the known metabolic conversion of rutin to this compound, it cannot be assumed that the biological activities and molecular targets are identical. Therefore, dedicated preclinical research is required to elucidate the specific mechanisms of action for this compound and its potential therapeutic effects.
Perspectives and Future Research Directions in Rutin Sulfate Pharmacology
Structure-Activity Relationship (SAR) Studies for Sulfated Rutin (B1680289) Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For sulfated rutin analogues, these studies are crucial for optimizing their therapeutic effects. The number and position of sulfate (B86663) groups on the rutin scaffold can dramatically alter its pharmacological properties.
Research on sulfated flavonoids has shown that the degree and position of sulfation are critical for their anticoagulant activity. For instance, studies on various sulfated flavonoids have demonstrated that a higher degree of sulfation often correlates with increased anticoagulant efficacy. The anticoagulant effect of these compounds is thought to be mediated through the inhibition of coagulation factors, and the negatively charged sulfate groups play a key role in this interaction. A general trend observed is that an increase in the degree of sulfation and molecular weight enhances anticoagulant activity researchgate.net. Specifically, the anticoagulant action of some sulfated polysaccharides is attributed to the neutralization of positively charged amino acid residues of coagulation factors by the negatively charged sulfate groups researchgate.net.
In the context of other biological activities, the position of sulfation is also a determining factor. For example, in a study of sulfated flavonoids as inhibitors of factor Xa, it was found that pentasulfated flavonoids were more potent inhibitors than their tetrasulfated and trisulfated counterparts researchgate.net. Another study on sulfated benzofurans, which share structural similarities with the flavonoid scaffold, revealed that sulfation at the 5-position was essential for thrombin inhibition nih.gov. These findings underscore the importance of systematic SAR studies for sulfated rutin analogues to identify the optimal sulfation patterns for various therapeutic targets.
Future SAR studies should focus on synthesizing a library of rutin sulfate analogues with varying degrees and positions of sulfation. These analogues should then be screened against a panel of biological targets to map out the specific structural requirements for desired activities, such as antiviral, anticoagulant, anti-inflammatory, and anticancer effects.
Rational Design of Next-Generation this compound Therapeutics
The insights gained from SAR studies provide the foundation for the rational design of next-generation this compound therapeutics. Rational drug design aims to create new molecules with improved efficacy, selectivity, and pharmacokinetic profiles. For this compound, this involves strategically modifying its structure to enhance its therapeutic potential.
One of the primary goals in designing next-generation this compound therapeutics is to improve upon the properties of the parent compound, rutin, which suffers from poor water solubility and low bioavailability. Sulfation is a key strategy to address this, as it increases the water solubility of the molecule. The synthesis of "rutin deca(H-) sulfate sodium" is an example of such a modification tandfonline.com.
The rational design process can be guided by computational modeling and simulation techniques. These methods can predict how different sulfated rutin analogues will interact with specific biological targets, such as viral proteins or enzymes in the coagulation cascade. For example, molecular docking studies can help to visualize the binding of sulfated rutin analogues to the active site of an enzyme, allowing for the design of molecules with higher binding affinity and inhibitory activity nih.gov.
A key area of focus for the rational design of this compound therapeutics is in the development of potent and selective enzyme inhibitors. For instance, sulfated flavonoids have been designed as allosteric inhibitors of thrombin, offering a more finely tuned regulation compared to direct inhibitors mdpi.com. The design of such molecules involves creating structures that can bind to allosteric sites on the enzyme, leading to a conformational change that modulates its activity. The synthesis of various sulfated flavonoids and their evaluation as factor Xa inhibitors is another example of rational design in action researchgate.net.
Future efforts in this area should leverage a combination of synthetic chemistry, computational modeling, and biological screening to design and develop novel this compound therapeutics with optimized properties for specific clinical applications.
Development of Advanced Delivery Systems for Optimized this compound Efficacy
While sulfation can improve the water solubility of rutin, the effective delivery of this compound to its target site in the body remains a challenge. Advanced drug delivery systems are being developed to overcome this hurdle and optimize the therapeutic efficacy of this compound. These systems aim to protect the drug from degradation, enhance its absorption, and ensure its release at the desired site of action.
Several types of delivery systems have been explored for rutin and could be adapted for this compound. These include:
Nanocrystals: Rutin nanocrystals have been shown to enhance the anti-inflammatory activity of the compound nih.gov. This technology increases the surface area of the drug, leading to improved dissolution and bioavailability. A rutin nanocrystal gel has also been developed for effective dermal delivery nih.gov.
Phyto-Phospholipid Complexes (Phytosomes): The development of rutin-phospholipid complexes has been shown to improve the transdermal application of rutin waocp.org. This approach enhances the lipophilicity of the drug, facilitating its passage through biological membranes.
Polymeric Nanoparticles: Rutin has been encapsulated in various polymeric nanoparticles to improve its delivery. For example, rutin-loaded poly(ε-caprolactone)-poly(ethylene glycol) (PCL-PEG) nanoparticles have been investigated for their anticancer effects plos.org.
Liposomes: Liposomes are versatile carriers that can encapsulate both hydrophilic and hydrophobic drugs. The encapsulation of glycosylated paclitaxel, a molecule with structural similarities to this compound, into liposomes has been shown to be an efficient delivery method rsc.org.
Metal-Organic Frameworks (MOFs): MOFs are emerging as promising drug delivery vehicles due to their high loading capacity and tunable release properties. Nanoformulations composed of MOFs delivering rutin have been shown to have enhanced anti-inflammatory and antioxidant effects tandfonline.com.
The development of advanced delivery systems for this compound will require careful consideration of the physicochemical properties of the sulfated compound. For instance, the increased negative charge of this compound may influence its interaction with the components of the delivery system and its release profile. Future research should focus on designing and optimizing delivery systems specifically for this compound to enhance its stability, bioavailability, and therapeutic efficacy. The use of delivery systems for other sulfated glycosides, such as sulfated seaweed polysaccharides and sulfated lactosyl glycosides, can provide valuable insights for this endeavor nih.govresearchgate.net.
Exploration of Emerging Biological Targets for this compound Beyond Antiviral Research
While initial research on this compound has focused on its antiviral properties, particularly against HIV, there is a growing interest in exploring its potential against a broader range of biological targets. The diverse pharmacological activities of the parent compound, rutin, suggest that its sulfated derivatives may also have multifaceted therapeutic effects.
Emerging areas of research for this compound include:
Anticoagulant and Antithrombotic Activity: As discussed in the SAR section, sulfated flavonoids, including rutin analogues, have shown significant potential as anticoagulant agents nih.gov. They can act as inhibitors of key enzymes in the coagulation cascade, such as thrombin and factor Xa researchgate.netmdpi.com. This opens up the possibility of developing this compound as a novel therapeutic for thrombotic disorders.
Anti-inflammatory Activity: Rutin itself possesses potent anti-inflammatory properties tandfonline.comnih.govmdpi.com. Studies have shown that it can reduce the expression of pro-inflammatory cytokines and regulate inflammatory signaling pathways mdpi.com. Given that sulfation can enhance the biological activity of flavonoids, it is plausible that this compound may exhibit even more potent anti-inflammatory effects. This warrants further investigation into its potential for treating inflammatory conditions.
Anticancer Activity: Rutin has been shown to have anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation plos.orgmdpi.comresearchgate.net. The anticancer potential of sulfated flavonoids is also an active area of research nih.gov. Quercetin (B1663063) 7-sulfate, a related compound, has been shown to inhibit the growth of leukemia cells nih.gov. Therefore, exploring the anticancer activity of this compound against various cancer cell lines is a promising avenue for future research.
Neuroprotective Activity: Rutin has demonstrated neuroprotective effects in various studies. It is believed to modulate several neuroprotective genes and factors rroij.com. The potential of this compound in the context of neurodegenerative diseases is an area that remains largely unexplored and holds significant promise.
Other Potential Targets: The inhibitory effects of rutin and its derivatives on enzymes such as aldose reductase and their potential role in inhibiting advanced glycation endproduct (AGE) formation suggest that this compound could be investigated for its role in diabetic complications nih.gov.
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound sourced from natural products?
- Methodology : Implement quality-by-design (QbD) approaches, including HPLC fingerprinting (≥95% similarity index) and accelerated solvent extraction (ASE) with ethanol:water (70:30). Certify suppliers via ISO 17025 accreditation .
Ethical & Methodological Considerations
Q. What ethical guidelines govern the use of this compound in preclinical neuroprotection studies?
- Methodology : Follow ARRIVE 2.0 guidelines for animal studies, including blinding, randomization, and sample size justification (power analysis ≥80%). For zebrafish models, adhere to institutional IACUC protocols (e.g., embryo staging ≤24 hpf) .
Q. How can computational models (e.g., molecular docking) validate this compound’s binding to transient receptor potential (TRP) channels?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
